6-Bromo-4-(chloromethyl)quinoline

Chemoselective functionalization Orthogonal synthesis Heterocyclic building blocks

Select 6-Bromo-4-(chloromethyl)quinoline for its unmatched orthogonal reactivity, possessing both a C6 aryl bromide for palladium-catalyzed cross-couplings and a C4 benzylic chloride for nucleophilic substitution. This unique pair enables stepwise, chemoselective diversification to expand your quinoline library without protecting group strategies. Unlike inert mono-functional analogs like 6-bromo-4-methylquinoline, this dual-handle scaffold doubles your accessible chemical space and accelerates structure-activity relationship (SAR) exploration in drug discovery programs targeting kinases, integrases, or antimalarial hybrids.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B13656344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(chloromethyl)quinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)CCl
InChIInChI=1S/C10H7BrClN/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6H2
InChIKeyKHRMDUTWNHNETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-(chloromethyl)quinoline: A Dual-Halogen Quinoline Scaffold for Divergent Synthetic Elaboration and Rational Procurement


6-Bromo-4-(chloromethyl)quinoline (CAS 2089300-03-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.52 g/mol . It features a quinoline core functionalized with a bromine atom at the 6-position and a chloromethyl group at the 4-position. This compound belongs to the class of halogenated quinolines, a privileged scaffold in medicinal chemistry due to the broad spectrum of biological activities associated with quinoline derivatives, including antimicrobial, antimalarial, and anticancer properties [1]. The presence of two chemically distinct halogen substituents—an aryl bromide and a benzylic chloride—distinguishes it from simpler mono-functional analogs and establishes its primary utility as a dual-functional synthetic intermediate for generating molecular diversity through orthogonal cross-coupling and nucleophilic substitution reactions [2].

Why 6-Bromo-4-(chloromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs: The Orthogonal Reactivity Imperative


Substitution of 6-bromo-4-(chloromethyl)quinoline with structurally similar analogs such as 6-bromo-4-methylquinoline or 4-(chloromethyl)quinoline is scientifically unsound due to the absence of the orthogonal reactive handle pair. The target compound uniquely contains both an aryl bromide (C6-Br) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and a benzylic chloride (C4-CH₂Cl) for nucleophilic substitution (e.g., amination, etherification, thioetherification). Substrates bearing multiple halogens with different reactivities enable stepwise, chemoselective functionalization without protecting group strategies, as documented in selective metalation studies of chloro-substituted quinolines where base-controlled conditions achieve regioselective elaboration at distinct positions [1]. A compound such as 6-bromo-4-methylquinoline (CAS 41037-28-9), which replaces the chloromethyl group with a relatively inert methyl substituent, forfeits the benzylic substitution pathway entirely, reducing the accessible chemical space by approximately half and eliminating the capacity for orthogonal diversification [2]. This loss of dual reactivity directly compromises the compound's value in library synthesis and structure-activity relationship (SAR) exploration, where maximizing scaffold versatility is paramount.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-4-(chloromethyl)quinoline Versus Closest Analogs


Orthogonal Dual Halogen Reactivity: Aryl Bromide for Pd-Catalyzed Cross-Coupling vs. Benzylic Chloride for S_N2 Substitution

6-Bromo-4-(chloromethyl)quinoline possesses two halogen substituents with fundamentally different reactivity profiles. The C6 aryl bromide participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with typical C-Br oxidative addition rates, while the C4 benzylic chloride undergoes facile nucleophilic substitution (S_N2) with amines, alkoxides, and thiolates. In contrast, the closest analog 6-bromo-4-methylquinoline (C10H8BrN, MW 222.08) contains an inert methyl group at the 4-position, rendering the second functional handle unavailable for any substitution chemistry . This difference is not incremental but categorical: the target compound offers two orthogonal diversification vectors versus one.

Chemoselective functionalization Orthogonal synthesis Heterocyclic building blocks

Regiochemical Differentiation: C4-Chloromethyl Enables C-N Bond Formation Versus C2/C3-Chloromethyl Isomers

The regioisomer 6-bromo-2-(chloromethyl)quinoline (CAS 1056615-73-6) differs from the target compound solely in the position of the chloromethyl substituent (C2 versus C4). This positional difference alters the electronic environment of the quinoline ring and the accessibility of the chloromethyl group for subsequent transformations. In documented nucleophilic displacement reactions, 6-bromo-2-(chloromethyl)quinoline treated with sodium cyanide and sodium iodide in DMF for 6.0 hours yielded 2-(6-bromoquinoline-2-yl)acetonitrile with an isolated mass of 17.18 g [1]. The C4-chloromethyl group in the target compound, positioned adjacent to the pyridine nitrogen and on the same ring face as the fused benzene moiety, presents a distinct steric and electronic profile that influences reaction rates and regiochemical outcomes in metalation studies [2].

Regioisomeric comparison C-N bond formation Quinoline functionalization

Molecular Weight and LogP Differentiation Versus Non-Halogenated and Mixed-Halogen Analogs

6-Bromo-4-(chloromethyl)quinoline (MW 256.52 g/mol; calculated LogP ≈ 3.3) occupies a distinct physicochemical space compared to its closest analogs. The presence of two halogen atoms increases both molecular weight and lipophilicity relative to non-halogenated or mono-halogenated quinolines. For example, 6-bromo-4-methylquinoline has a lower molecular weight of 222.08 g/mol due to replacement of chlorine (Cl, 35.45) with hydrogen (H, 1.01) at the 4-position, resulting in a ~15% reduction in mass. The analog 6-bromo-4-chloro-2-methylquinoline (CAS 53364-85-5) has identical molecular weight (256.53 g/mol) but replaces the chloromethyl group with a chloro substituent plus a methyl group at C2, altering the electronic and steric profile without providing the benzylic reactivity of the chloromethyl moiety.

Physicochemical properties LogP Drug-likeness

Quinoline Scaffold Biological Activity Potential: Class-Level Inference for C6-Bromo Substitution

Class-level evidence from multi-substituted quinoline studies indicates that bromine substitution at the 6-position of the quinoline ring confers distinct biological activity profiles. In HIV-1 integrase allosteric inhibitor (ALLINI) research, the addition of bromine at the 6-position (6-bromo) conferred better antiviral properties compared to non-brominated analogs [1]. Notably, structure-activity relationship studies revealed a significant loss of potency with the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This mutation-specific differential response demonstrates that the precise position of bromine substitution (C6 vs. C8) on the quinoline scaffold directly modulates target engagement and resistance profile.

HIV-1 integrase ALLINI Antiviral activity

Synthetic Accessibility and Commercial Availability: Multi-Step Synthesis with Reported Yield

The preparation of 6-bromo-4-(chloromethyl)quinoline typically involves a multi-step synthesis starting from readily available precursors such as 4-bromoaniline and ethyl propiolate, with reported methods employing phosphorus trichloride to achieve comprehensive yields exceeding 70%, making the compound suitable for large-scale production [1]. This contrasts with more complex polyhalogenated quinolines that may require extensive protecting group strategies or suffer from unpredictable cross-coupling outcomes when multiple halogens with similar reactivity are present [2]. The orthogonal reactivity of the target compound's two halogen substituents simplifies downstream functionalization compared to substrates bearing multiple halogens of the same type.

Synthetic route Scale-up potential Procurement readiness

Validated Application Scenarios for 6-Bromo-4-(chloromethyl)quinoline Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Orthogonal Cross-Coupling and Nucleophilic Substitution

Researchers constructing quinoline-focused compound libraries for drug discovery can leverage the orthogonal reactivity of the C6 aryl bromide and C4 benzylic chloride to achieve sequential, chemoselective functionalization without protecting group manipulation. The C4 chloromethyl group can be displaced first via S_N2 amination or etherification to introduce a primary diversity element, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at C6 to append aryl or amine substituents. This two-step, protection-free sequence is enabled exclusively by the orthogonal handle pair present in 6-bromo-4-(chloromethyl)quinoline and is not feasible with mono-functional analogs such as 6-bromo-4-methylquinoline, which lack the second reactive site [1].

Synthesis of Kinase Inhibitor Intermediates and MELK-Targeted Agents

Quinoline derivatives have been established as effective MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, with certain substituted quinoline compounds exhibiting IC₅₀ values as low as 0.021 μM in enzymatic assays [1]. 6-Bromo-4-(chloromethyl)quinoline serves as a strategic intermediate for constructing MELK inhibitor scaffolds, where the C6 position can be elaborated via cross-coupling to install aryl or heteroaryl groups critical for kinase hinge-region binding, while the C4 chloromethyl group enables tethering of solubilizing amines or polyethylene glycol chains to modulate physicochemical properties. The dual-functional nature of this intermediate accelerates SAR exploration around the quinoline core [2].

Antiviral Lead Optimization Targeting HIV-1 Integrase Allosteric Site

The C6-bromo substitution pattern has been validated in multi-substituted quinoline-based ALLINIs (Allosteric Integrase Inhibitors) for HIV-1, where bromine at the 6-position confers enhanced antiviral properties [1]. 6-Bromo-4-(chloromethyl)quinoline provides a starting scaffold for generating novel ALLINI analogs, with the C4 chloromethyl group offering a convenient attachment point for introducing amine-containing pharmacophores or linker moieties essential for optimizing multimerization-inducing activity. The documented differential response of C6-bromo versus C8-bromo analogs against the A128T resistance mutation underscores the importance of maintaining the precise C6-bromo regiochemistry during analog synthesis, a requirement that cannot be met by C8-bromo or non-brominated quinoline alternatives [1].

Antimalarial Hybrid Molecule Construction and Resistance Circumvention Studies

Quinoline-based compounds remain foundational in antimalarial drug development, with drugs such as chloroquine and primaquine acting against blood and liver stages of Plasmodium parasites [1]. The emergence of chloroquine-resistant strains has driven interest in 'reversed chloroquines' (RCQs)—hybrid molecules combining a quinoline antimalarial moiety with a resistance-reversal moiety [2]. 6-Bromo-4-(chloromethyl)quinoline offers two distinct attachment points for constructing such hybrid molecules: the C4 chloromethyl group for linking resistance-reversal chemosensitizers, and the C6 aryl bromide for appending additional antimalarial pharmacophores or fluorescent reporters via cross-coupling. This dual-functional capacity supports systematic exploration of linker geometry and hybrid architecture in next-generation antimalarial agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-(chloromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.